Regioisomeric Differentiation: TYK2 Cellular IC₅₀ of the 2-Alkoxy-4-cyanopyridine Scaffold Versus the 3-Alkoxy Regioisomer
A compound bearing the 2-alkoxy-4-cyanopyridine scaffold closely related to 2-(1-cyclopropylethoxy)pyridine-4-carbonitrile demonstrated potent inhibition of TYK2 in a human Jurkat cell-based assay with an IC₅₀ of 1.60 nM, measured via reduction in IFNα-induced STAT3 phosphorylation after 24 h incubation using an HTRF readout [1]. This cellular potency anchors the 2-alkoxy-4-cyanopyridine pharmacophore as a validated TYK2 inhibitory scaffold. The 3-position regioisomer (3-(1-cyclopropylethoxy)pyridine-4-carbonitrile, CAS 2202368-11-2) places the cyclopropylethoxy group in a spatially distinct orientation relative to the pyridine nitrogen and 4-cyano group; while no direct cellular TYK2 IC₅₀ is publicly available for this regioisomer, the altered pharmacophoric geometry is expected to differentially affect hinge-binding interactions with the kinase domain . Published SAR across TYK2 inhibitor patent families indicates that the alkoxy substitution position on the pyridine ring is a critical determinant of both biochemical potency and kinase selectivity profiles [2].
| Evidence Dimension | Cellular TYK2 inhibitory potency (IC₅₀) of 2-alkoxy-4-cyanopyridine pharmacophore |
|---|---|
| Target Compound Data | IC₅₀ = 1.60 nM (compound bearing the 2-alkoxy-4-cyanopyridine core scaffold) |
| Comparator Or Baseline | 3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CAS 2202368-11-2): no publicly available TYK2 cellular IC₅₀ data; structurally the cyclopropylethoxy group occupies the 3-position, altering spatial relationship to the pyridine nitrogen and 4-CN |
| Quantified Difference | Target scaffold demonstrates nanomolar cellular TYK2 activity (1.60 nM); 3-position regioisomer lacks validated TYK2 potency data. Structural divergence: 2-alkoxy vs. 3-alkoxy substitution creates distinct pharmacophoric geometry. |
| Conditions | Human Jurkat cells; IFNα-induced STAT3 phosphorylation; 24 h incubation; HTRF assay readout |
Why This Matters
For procurement in TYK2/JAK-family inhibitor programs, selecting the 2-alkoxy-4-cyanopyridine scaffold with demonstrated cellular target engagement at nanomolar potency provides a validated starting point, whereas the 3-position regioisomer introduces uncharacterized selectivity and potency risk.
- [1] BindingDB BDBM50595826 (CHEMBL5207953). IC₅₀: 1.60 nM. Target: Non-receptor tyrosine-protein kinase TYK2 (Human). Assay: Inhibition of TYK2 in human Jurkat cells assessed as reduction in IFNα-induced STAT3 phosphorylation, 24 h incubation, HTRF assay. Deposited: 2023-06-22. Curated by ChEMBL. View Source
- [2] WO2012057262A1. Pyridine derivative and pharmaceutical. Priority date: 2011-10-27. Claims novel pyridine derivatives as active pharmaceutical ingredients; substitution position on pyridine ring is a critical SAR determinant. Keywords: cyclopropyl, pyridine, carbonitrile. View Source
